molecular formula C12H9BrO4 B5542346 8-BROMO-7-METHYL-2H,3H,9H-[1,4]DIOXINO[2,3-H]CHROMEN-9-ONE

8-BROMO-7-METHYL-2H,3H,9H-[1,4]DIOXINO[2,3-H]CHROMEN-9-ONE

Cat. No.: B5542346
M. Wt: 297.10 g/mol
InChI Key: KHCXBLJPFRQYLK-UHFFFAOYSA-N
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Description

8-BROMO-7-METHYL-2H,3H,9H-[1,4]DIOXINO[2,3-H]CHROMEN-9-ONE is a complex organic compound with a unique structure that includes a bromine atom, a methyl group, and a dioxinochromenone core

Preparation Methods

The synthesis of 8-BROMO-7-METHYL-2H,3H,9H-[1,4]DIOXINO[2,3-H]CHROMEN-9-ONE typically involves multiple steps, including the formation of the dioxinochromenone core and the introduction of the bromine and methyl groups. One common synthetic route involves the use of bromination and methylation reactions under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity.

Chemical Reactions Analysis

8-BROMO-7-METHYL-2H,3H,9H-[1,4]DIOXINO[2,3-H]CHROMEN-9-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-BROMO-7-METHYL-2H,3H,9H-[1,4]DIOXINO[2,3-H]CHROMEN-9-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-BROMO-7-METHYL-2H,3H,9H-[1,4]DIOXINO[2,3-H]CHROMEN-9-ONE involves its interaction with specific molecular targets and pathways. The bromine and methyl groups play a crucial role in its activity, influencing its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

8-BROMO-7-METHYL-2H,3H,9H-[1,4]DIOXINO[2,3-H]CHROMEN-9-ONE can be compared with other similar compounds, such as:

    7-METHYL-2H,3H,9H-[1,4]DIOXINO[2,3-H]CHROMEN-9-ONE: Lacks the bromine atom, which may result in different reactivity and biological activity.

    8-CHLORO-7-METHYL-2H,3H,9H-[1,4]DIOXINO[2,3-H]CHROMEN-9-ONE: The chlorine atom may confer different chemical properties compared to the bromine atom.

    8-BROMO-2H,3H,9H-[1,4]DIOXINO[2,3-H]CHROMEN-9-ONE: Lacks the methyl group, which may affect its overall activity and interactions.

Properties

IUPAC Name

8-bromo-7-methyl-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO4/c1-6-7-2-3-8-11(16-5-4-15-8)10(7)17-12(14)9(6)13/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCXBLJPFRQYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2OCCO3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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